molecular formula C10H10O3 B1604999 5-Acetyl-2-methoxybenzaldehyde CAS No. 531-99-7

5-Acetyl-2-methoxybenzaldehyde

Cat. No. B1604999
CAS RN: 531-99-7
M. Wt: 178.18 g/mol
InChI Key: WGQVKYPDHREEJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2-methoxybenzaldehyde, also known as 3-Acetyl-6-methoxybenzaldehyde, is a compound with the molecular formula C10H10O3 and a molecular weight of 178.18 . It is a natural plant growth inhibitor found in the leaves of Encelia farinosa A. Gray, Compositae .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C10H10O3/c1-7(12)8-3-4-10(13-2)9(5-8)6-11/h3-6H,1-2H3 . This indicates that the compound consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Aldehyde C-H Bond Cleavage: 5-Acetyl-2-methoxybenzaldehyde has been involved in studies examining the reaction of 2-Hydroxybenzaldehydes with alkynes, alkenes, or allenes, utilizing a rhodium catalyst system. This process involves the cleavage of the aldehyde C-H bond and has shown potential in synthesizing 2-alkenoylphenols (Kokubo et al., 1999).

Electrochemical Applications

  • Electrochemical Deprotection: The compound has been studied in the context of electrochemical deprotection of p-methoxybenzyl (PMB) ethers. This electrochemical method removes the need for chemical oxidants and is effective in the deprotection of PMB protecting groups in the presence of other alcohol protecting groups (Green et al., 2017).

Medicinal Chemistry

  • Antibacterial Activity: Research has explored the use of this compound derivatives in creating zinc complexes with antibacterial properties. These complexes have been tested against pathogenic strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan et al., 2003).

Organic Synthesis

  • Synthesis of Phthalazines: This compound has been used as a precursor in the synthesis of benzo-substituted phthalazines, which are potential precursors to DNA intercalators. This involves converting 2-Nitro-5-methoxybenzaldehyde to amines and then to phthalazine through a series of reactions (Tsoungas & Searcey, 2001).

Safety and Hazards

The safety data sheet for 5-Acetyl-2-methoxybenzaldehyde indicates that it is a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

5-acetyl-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(12)8-3-4-10(13-2)9(5-8)6-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQVKYPDHREEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302303
Record name 5-Acetyl-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

531-99-7
Record name 5-Acetyl-2-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetyl-2-methoxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetyl-2-methoxybenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Acetyl-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ACETYL-2-METHOXYBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKZ321UNPK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl-2-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Acetyl-2-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
5-Acetyl-2-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
5-Acetyl-2-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
5-Acetyl-2-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Acetyl-2-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.